3-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyridin-2-amine
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Overview
Description
3-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyridin-2-amine is a complex organic compound that features a bromine atom, a pyridine ring, and a benzodioxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyridin-2-amine typically involves multiple steps:
Formation of the Benzodioxane Moiety: The initial step involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring and the benzodioxane moiety.
Addition Reactions: The double bonds in the pyridine ring can undergo addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the pyridine ring and benzodioxane moiety.
Scientific Research Applications
3-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly as a cholinesterase inhibitor for treating Alzheimer’s disease.
Biological Research: It is used in studies involving enzyme inhibition and biofilm inhibition, showing activity against bacterial strains such as Escherichia coli and Bacillus subtilis.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex molecules, making it valuable in organic chemistry research.
Mechanism of Action
The mechanism of action of 3-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitro-N-(substituted-benzyl)benzenesulfonamides: These compounds share the benzodioxane moiety and exhibit similar biological activities.
N-Alkyl/Aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides: These derivatives also contain the benzodioxane structure and are studied for their therapeutic potential.
Uniqueness
3-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyridin-2-amine is unique due to its specific combination of a bromine atom, a pyridine ring, and a benzodioxane moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C15H15BrN2O2 |
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Molecular Weight |
335.20 g/mol |
IUPAC Name |
3-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylpyridin-2-amine |
InChI |
InChI=1S/C15H15BrN2O2/c1-18(15-12(16)3-2-6-17-15)10-11-4-5-13-14(9-11)20-8-7-19-13/h2-6,9H,7-8,10H2,1H3 |
InChI Key |
HBGUBICCTSRUIM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCCO2)C3=C(C=CC=N3)Br |
Origin of Product |
United States |
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